

The Chemical Architecture of Neohesperidin: A Technical Guide

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Compound of Interest

Compound Name: *Neohesperidin*

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This technical guide provides a comprehensive overview of the chemical structure of **neohesperidin**, a flavanone glycoside predominantly found in citrus fruits. This document details its structural features, physicochemical properties, and the experimental methodologies employed for its isolation and characterization.

Core Chemical Structure and Properties

Neohesperidin is a flavonoid belonging to the flavanone subclass. Its structure is characterized by a central three-ring system (A, B, and C rings) typical of flavanones. The core aglycone, hesperetin, is glycosidically linked to a disaccharide, neohesperidose, at the 7-position of the A ring. Neohesperidose consists of an α -L-rhamnopyranosyl unit linked to a β -D-glucopyranosyl unit via a (1 \rightarrow 2) glycosidic bond. The stereochemistry at the C2 position of the C ring is (S).

The International Union of Pure and Applied Chemistry (IUPAC) name for **neohesperidin** is (2S)-7-[[[(2S,3R,4S,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]oxan-2-yl]oxy}-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one.

Physicochemical Data

A summary of the key quantitative data for **neohesperidin** is presented in Table 1.

Property	Value	Reference
Molecular Formula	C ₂₈ H ₃₄ O ₁₅	[1][2][3]
Molecular Weight	610.56 g/mol	[1][3]
Appearance	White to off-white powder	
Melting Point	239-243 °C	
Water Solubility	3.98 mg/L at 20 °C	
LogP	-0.69 at 20 °C	

Structural Elucidation and Spectroscopic Analysis

The chemical structure of **neohesperidin** has been elucidated and confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, experimentally verified table of ¹H and ¹³C NMR chemical shifts for every atom in the **neohesperidin** molecule was not definitively available in the reviewed literature, the expected signals can be inferred from the known structure and data for similar flavonoid glycosides.

- ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the A and B rings, the protons of the heterocyclic C ring, and the protons of the glucose and rhamnose sugar moieties. The anomeric protons of the glucose and rhamnose units are particularly diagnostic.
- ¹³C NMR: The carbon NMR spectrum will display signals for all 28 carbon atoms. The carbonyl carbon (C-4) of the flavanone skeleton will appear significantly downfield. The chemical shifts of the carbons in the sugar units are indicative of the type of sugar and the glycosidic linkages.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of **neohesperidin**, which aids in its structural confirmation. In negative ion mode ESI-MS/MS, **neohesperidin** typically exhibits a deprotonated molecular ion $[M-H]^-$ at m/z 609. Subsequent fragmentation involves the cleavage of the glycosidic bond, resulting in a fragment ion corresponding to the hesperetin aglycone at m/z 301. Further fragmentation of the aglycone can also be observed.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of **neohesperidin** in methanol typically shows two major absorption bands, which are characteristic of the flavanone chromophore. These bands are generally observed around 285 nm (Band II, corresponding to the A-ring) and 325 nm (Band I, corresponding to the B-ring).

Experimental Protocols

Isolation and Purification of Neohesperidin from Citrus Peel

The following is a representative protocol for the isolation and purification of **neohesperidin** from citrus sources, based on commonly employed techniques.

Objective: To extract and purify **neohesperidin** from the peel of citrus fruits.

Materials:

- Dried and powdered citrus peel (e.g., from bitter orange, *Citrus aurantium*)
- Methanol or ethanol
- Macroporous adsorbent resin (e.g., D101)
- Deionized water
- Solvents for chromatography (e.g., ethyl acetate, n-butanol, water)
- Rotary evaporator

- Chromatography columns
- High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

- **Extraction:** The dried citrus peel powder is extracted with a suitable solvent, such as methanol or aqueous ethanol, at an elevated temperature. This can be performed using maceration, soxhlet extraction, or ultrasonication to enhance efficiency.
- **Filtration and Concentration:** The extract is filtered to remove solid plant material. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
- **Macroporous Resin Chromatography:** The crude extract is dissolved in water and loaded onto a pre-conditioned macroporous resin column.
 - The column is first washed with deionized water to remove sugars and other highly polar impurities.
 - **Neohesperidin** and other flavonoids are then eluted with a gradient of aqueous ethanol. Fractions are collected and monitored by HPLC.
- **Further Purification (Optional):** For higher purity, fractions enriched with **neohesperidin** can be subjected to further chromatographic steps, such as Sephadex LH-20 column chromatography or preparative HPLC.
- **Crystallization:** The purified **neohesperidin** is obtained as a solid by crystallization from a suitable solvent system, such as aqueous methanol.
- **Purity Analysis:** The purity of the isolated **neohesperidin** is assessed by HPLC, and its identity is confirmed by MS and NMR spectroscopy.

Spectroscopic Analysis Protocols

3.2.1. NMR Spectroscopy

- **Sample Preparation:** A few milligrams of purified **neohesperidin** are dissolved in a deuterated solvent, such as deuterated methanol (CD₃OD) or deuterated dimethyl sulfoxide (DMSO-d₆).
- **Instrumentation:** ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **Data Acquisition:** Standard pulse sequences are used to acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra. 2D NMR experiments are essential for the unambiguous assignment of all proton and carbon signals.

3.2.2. Mass Spectrometry

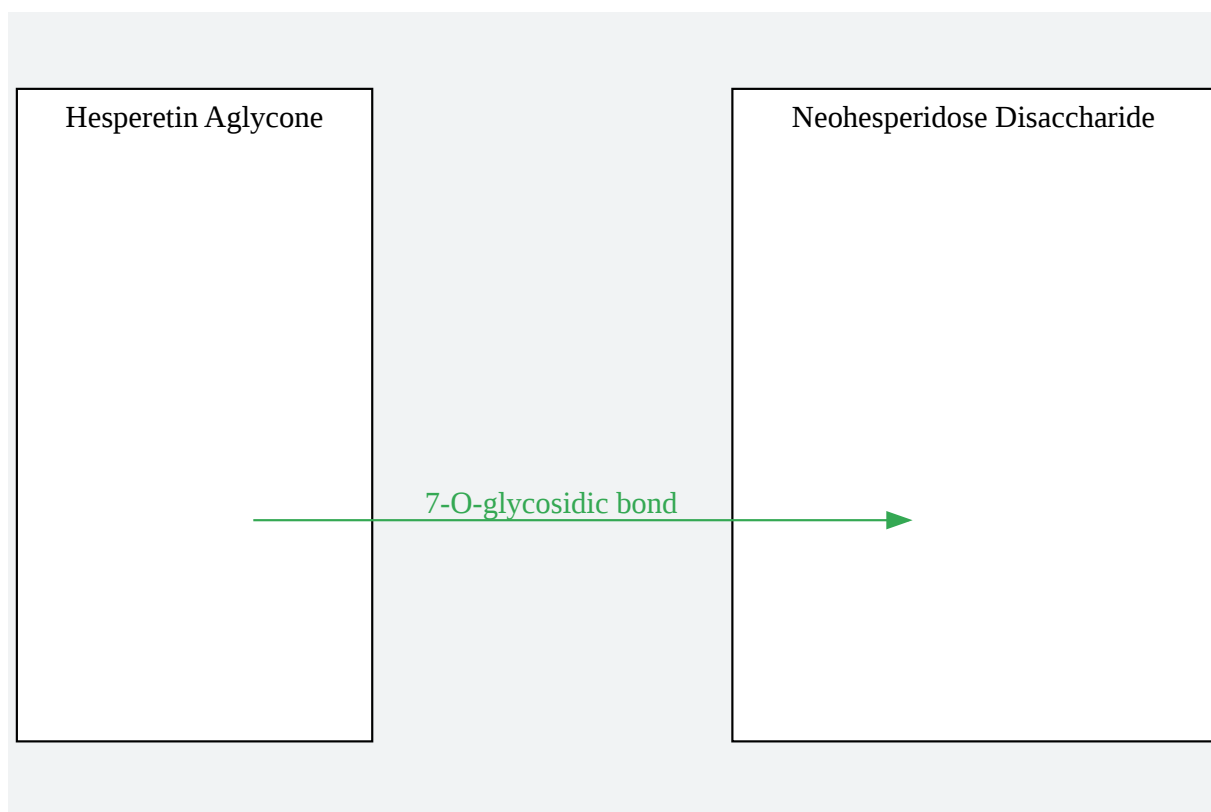
- **Sample Preparation:** A dilute solution of **neohesperidin** is prepared in a suitable solvent, typically methanol or acetonitrile, often with the addition of a small amount of formic acid or ammonia to aid ionization.
- **Instrumentation:** Analysis is performed on a mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a mass analyzer such as a quadrupole, ion trap, or time-of-flight (TOF).
- **Data Acquisition:** Mass spectra are acquired in both positive and negative ion modes. For structural confirmation, tandem mass spectrometry (MS/MS) is performed by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.

3.2.3. UV-Vis Spectroscopy

- **Sample Preparation:** A dilute solution of **neohesperidin** is prepared in a UV-transparent solvent, such as methanol or ethanol.
- **Instrumentation:** The UV-Vis spectrum is recorded using a double-beam spectrophotometer.
- **Data Acquisition:** The absorbance is scanned over a wavelength range of approximately 200-400 nm. The wavelengths of maximum absorbance (λ_{max}) are recorded.

Visualization of Chemical Structure

The chemical structure of **neohesperidin** is depicted below, illustrating the connectivity of the hesperetin aglycone and the neohesperidose moiety.



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Caption: Chemical structure of **neohesperidin**.

The diagram above illustrates the fundamental components of the **neohesperidin** molecule: the hesperetin aglycone and the neohesperidose disaccharide, connected by a 7-O-glycosidic linkage. This structural arrangement is responsible for its characteristic chemical and biological properties.

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References

- 1. Application of a liquid chromatography-tandem mass spectrometry method to the pharmacokinetics, bioavailability and tissue distribution of neohesperidin dihydrochalcone in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. farm.ucl.ac.be [farm.ucl.ac.be]
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